molecular formula C6H6IN3O4 B2922766 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1354704-48-5

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2922766
CAS No.: 1354704-48-5
M. Wt: 311.035
InChI Key: SOOGNIVIFIHIEB-UHFFFAOYSA-N
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Description

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring substituted with iodine and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the iodine and nitro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-keto ester can form the pyrazole ring, which is then subjected to nitration and iodination reactions to introduce the nitro and iodine groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.

Major Products

Scientific Research Applications

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both iodine and nitro substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

3-(4-iodo-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOGNIVIFIHIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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